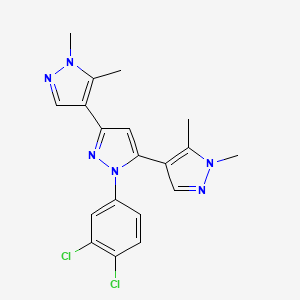![molecular formula C22H24N6O2 B10930270 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930270.png)
N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole and pyridine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.
- Step 1: Alkylation:
- Reagents: Alkyl halides (e.g., ethyl bromide), base (e.g., potassium carbonate)
- Conditions: Reflux in an appropriate solvent (e.g., acetone)
- Step 2: Acylation:
- Reagents: Acyl chlorides (e.g., 4-methoxybenzoyl chloride), base (e.g., triethylamine)
- Conditions: Room temperature in an inert atmosphere (e.g., nitrogen)
- Step 3: Cyclization:
- Reagents: Cyclizing agents (e.g., phosphorus oxychloride)
- Conditions: Elevated temperature (e.g., 80-100°C)
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
- Oxidation:
- Reagents: Oxidizing agents (e.g., potassium permanganate)
- Conditions: Acidic or basic medium
- Reduction:
- Reagents: Reducing agents (e.g., lithium aluminum hydride)
- Conditions: Anhydrous conditions
- Substitution:
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Solvent (e.g., ethanol), elevated temperature
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions.
- Medicine:
- Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
- Industry:
- Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds:
- N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness: The uniqueness of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H24N6O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(1-ethyl-5-methylpyrazol-3-yl)-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N6O2/c1-6-27-14(3)12-19(26-27)24-22(29)18-11-13(2)23-21-20(18)15(4)25-28(21)16-7-9-17(30-5)10-8-16/h7-12H,6H2,1-5H3,(H,24,26,29) |
InChI Key |
KPLTXUZGKXDMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B10930188.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10930195.png)
![3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10930208.png)
![2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10930215.png)
![1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10930219.png)
![2-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10930228.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930237.png)
![1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10930244.png)
![N-(5-chloropyridin-2-yl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10930251.png)

![2-{3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10930262.png)
![N-(2-acetylphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930266.png)
![4-methyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10930268.png)
